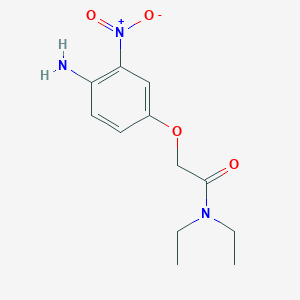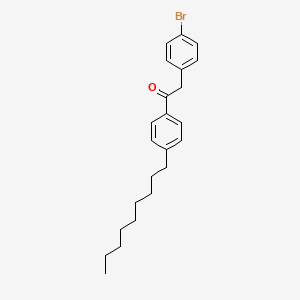
2-(4-Bromophenyl)-1-(4-nonylphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-1-(4-nonylphenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones These compounds are characterized by the presence of a carbonyl group (C=O) attached to an aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1-(4-nonylphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Friedel-Crafts Acylation:
Industrial Production Methods
Industrial production of such compounds typically involves large-scale batch or continuous processes, utilizing similar reaction conditions but optimized for efficiency and yield. The choice of solvents, catalysts, and purification methods are tailored to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromophenyl)-1-(4-nonylphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The carbonyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium iodide (NaI) in acetone, palladium-catalyzed coupling reactions
Major Products
Oxidation: 4-Bromobenzoic acid, 4-Nonylbenzoic acid
Reduction: 2-(4-Bromophenyl)-1-(4-nonylphenyl)ethanol
Substitution: 2-(4-Iodophenyl)-1-(4-nonylphenyl)ethan-1-one
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of aromatic ketones on biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromophenyl)-1-(4-nonylphenyl)ethan-1-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, affecting various biochemical pathways. The presence of the bromine atom and the nonyl group could influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Bromophenyl)-1-phenylethan-1-one
- 2-(4-Chlorophenyl)-1-(4-nonylphenyl)ethan-1-one
- 2-(4-Bromophenyl)-1-(4-methylphenyl)ethan-1-one
Uniqueness
2-(4-Bromophenyl)-1-(4-nonylphenyl)ethan-1-one is unique due to the presence of both a bromine atom and a nonyl group, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups may offer distinct properties compared to other similar compounds.
Propiedades
Número CAS |
62856-27-3 |
|---|---|
Fórmula molecular |
C23H29BrO |
Peso molecular |
401.4 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-1-(4-nonylphenyl)ethanone |
InChI |
InChI=1S/C23H29BrO/c1-2-3-4-5-6-7-8-9-19-10-14-21(15-11-19)23(25)18-20-12-16-22(24)17-13-20/h10-17H,2-9,18H2,1H3 |
Clave InChI |
LJMGEELZJLURSI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


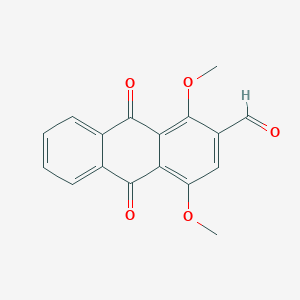


![4-[(2Z)-5-chloro-2-[(2E)-2-[[5-chloro-3-(4-sulfobutyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzothiazol-3-yl]butane-1-sulfonate;N,N-diethylethanamine](/img/structure/B14496818.png)

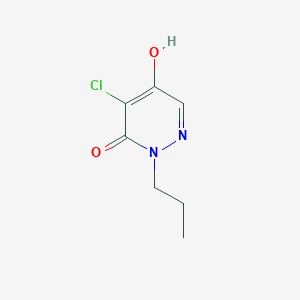
![2,2,3,4,6,7-Hexachlorocyclopenta[b]pyran-5(2H)-one](/img/structure/B14496833.png)


![2-[2-(Acetyloxy)-5-(bromoacetyl)phenoxy]ethyl acetate](/img/structure/B14496858.png)
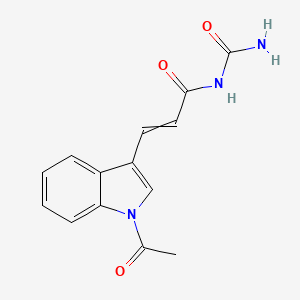
![Methyl 3-[3-(bromomethyl)phenyl]propanoate](/img/structure/B14496872.png)
